Product packaging for Ethyl 2-(4-ethylphenyl)-2-oxoacetate(Cat. No.:CAS No. 62936-36-1)

Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Cat. No.: B1302092
CAS No.: 62936-36-1
M. Wt: 206.24 g/mol
InChI Key: YBJMRYIXJNKHGM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylphenyl)-2-oxoacetate (CAS 62936-36-1) is a high-value chemical intermediate with the molecular formula C12H14O3 and a molecular weight of 206.24 . This compound is supplied with a guaranteed purity of not less than 95% and is supported by comprehensive batch-specific documentation, including a Certificate of Analysis (COA) to ensure traceability and compliance with research standards . Its primary research value lies in its application as a versatile building block in organic synthesis. It is ideally suited for use in coupling reactions and serves as a key precursor in the development of pharmaceuticals and functional materials . The structural motif of the α-ketoester makes it a reactive species for further chemical transformations, allowing researchers to synthesize more complex molecules for various experimental investigations. Attention: This product is intended for research and development purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B1302092 Ethyl 2-(4-ethylphenyl)-2-oxoacetate CAS No. 62936-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-ethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9-5-7-10(8-6-9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJMRYIXJNKHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374516
Record name Ethyl 4-ethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62936-36-1
Record name Ethyl 4-ethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Alpha Keto Esters in Organic Chemistry Research

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester group. This unique arrangement of functional groups imparts a rich and versatile reactivity profile, making them highly valuable intermediates in organic synthesis. The presence of two adjacent carbonyl groups leads to a polarized structure, rendering the carbonyl carbons electrophilic and susceptible to nucleophilic attack.

The synthetic utility of alpha-keto esters is extensive and well-documented. They serve as precursors to a wide array of other functional groups and molecular scaffolds. For instance, they can be readily transformed into α-hydroxy esters, α-amino esters, and various heterocyclic systems. Common reactions involving alpha-keto esters include:

Reduction: The ketone functionality can be selectively reduced to afford α-hydroxy esters, which are important chiral building blocks in the synthesis of natural products and pharmaceuticals.

Nucleophilic Addition: The electrophilic carbonyl carbons readily undergo addition reactions with a variety of nucleophiles, including organometallic reagents, enolates, and amines.

Cyclization Reactions: Their bifunctional nature allows them to participate in various cyclization reactions to form heterocyclic compounds such as lactones, lactams, and pyrazoles.

The synthesis of α-keto esters can be achieved through several established methods, including the oxidation of α-hydroxy esters, the esterification of α-keto acids, and the Friedel-Crafts acylation of aromatic compounds with ethyl oxalyl chloride. wikipedia.org

Significance of Phenylglyoxylates in Advanced Synthetic Methodologies

Phenylglyoxylates, a subclass of alpha-keto esters bearing a phenyl group, are of particular importance in advanced synthetic methodologies. The aromatic ring introduces an additional site for functionalization and allows for the tuning of the molecule's electronic and steric properties. Ethyl phenylglyoxylate (B1224774) and its derivatives are key components in a variety of multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov

The reactivity of the dual carbonyl groups in phenylglyoxylates is central to their synthetic applications. They can act as versatile 1,2-dicarbonyl synthons, participating in reactions such as:

Benzoin-type reactions: To form α-hydroxy ketones.

Wittig-type reactions: To generate α,β-unsaturated esters.

Hetero-Diels-Alder reactions: Acting as heterodienes or dienophiles to construct six-membered heterocyclic rings.

Furthermore, the presence of the phenyl ring allows for the introduction of various substituents, enabling the synthesis of a diverse library of compounds with tailored properties. This has made phenylglyoxylates valuable starting materials for the synthesis of biologically active molecules and functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum of Ethyl 2-(4-ethylphenyl)-2-oxoacetate is predicted to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group attached to the phenyl ring would produce a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–CH₂–) due to spin-spin coupling. Similarly, the ethyl ester group would also give rise to a triplet and a quartet. The aromatic protons on the disubstituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of a 1,4-substitution pattern.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, distinct peaks are expected for the two carbonyl carbons (one keto, one ester), the aromatic carbons, and the aliphatic carbons of the two ethyl groups. The carbonyl carbons are typically found furthest downfield. For comparison, in the related compound 4-Ethylphenyl Acetate (B1210297), carbon signals appear for the methyl and methylene groups of the ethyl substituent, the aromatic ring carbons, the acetate methyl group, and the carbonyl carbon. chemicalbook.comchemicalbook.com

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. A COSY spectrum would show correlations between the coupled protons of each ethyl group (i.e., between the –CH₂– and –CH₃ protons). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Predicted ¹H-NMR Data for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ester -CH₃~1.4Triplet (t)3H
Phenyl -CH₃~1.2Triplet (t)3H
Phenyl -CH₂-~2.7Quartet (q)2H
Ester -CH₂-~4.4Quartet (q)2H
Aromatic H (ortho to C=O)~7.9Doublet (d)2H
Aromatic H (ortho to ethyl)~7.3Doublet (d)2H

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to its two carbonyl groups. The α-ketoester moiety would likely show two distinct C=O stretching vibrations: one for the ketone (~1680-1700 cm⁻¹) and one for the ester (~1730-1750 cm⁻¹). Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching bands for the ester group. For comparison, the IR spectrum of the similar compound Ethyl Phenylglyoxylate (B1224774) is used for identification and conformity testing. thermofisher.com

Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
Ester C=OStretching~1740
Ketone C=OStretching~1690
Aromatic C=CStretching1450-1600
Ester C-OStretching1100-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation involving the phenyl ring and the α-dicarbonyl system in this compound constitutes a chromophore that absorbs UV radiation. The spectrum is expected to show absorptions corresponding to π→π* transitions of the aromatic system and n→π* transitions of the carbonyl groups. In a related compound, ethyl-2-(4-aminophenoxy) acetate, experimental UV/Vis spectra showed absorption bands at 299 nm and 234 nm. mdpi.com For 2-oxo-2-phenylacetate derivatives, a characteristic band for the n→π* transition is observed in the UVA region between 290 and 440 nm. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The molecular formula for this compound is C₁₂H₁₄O₃, which corresponds to a molecular weight of 206.24 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 206.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for α-ketoesters. Common fragmentation patterns include:

α-cleavage: Cleavage of the bond between the two carbonyl carbons, leading to the formation of a 4-ethylbenzoyl cation (m/z = 133) and the loss of a neutral COOC₂H₅ radical.

Loss of the ethoxy group: Cleavage of the C-O bond of the ester can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a fragment ion at m/z = 161.

Loss of ethylene (B1197577): A McLafferty rearrangement could potentially occur, involving the transfer of a hydrogen atom from the ethyl ester group to one of the carbonyl oxygens, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da).

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound was found, a study on this compound would reveal critical structural parameters.

If a suitable single crystal were obtained, X-ray diffraction analysis would provide:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry.

Torsional Angles: Information about the conformation of the molecule, such as the dihedral angle between the phenyl ring and the adjacent carbonyl group.

Intermolecular Interactions: Details on how the molecules pack in the crystal, including any hydrogen bonding, π-stacking, or van der Waals interactions.

For example, the X-ray structure of a similar compound, ethyl-2-(4-aminophenoxy) acetate, showed that it crystallized in the triclinic crystal system with the space group P-1. mdpi.com A study on ethyl 2-(2,4-difluorophenyl) acetate revealed a monoclinic crystal system and provided the precise dihedral angle between the acetyl group and the phenyl ring. researchgate.net This is the type of detailed structural information that X-ray crystallography could provide for this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p), to obtain optimized molecular geometries and predict various properties. These studies are fundamental to understanding the molecule's stability, reactivity, and spectroscopic signatures.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. espublisher.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

For molecules structurally related to Ethyl 2-(4-ethylphenyl)-2-oxoacetate, DFT calculations have determined HOMO and LUMO energy levels and the corresponding energy gap. For instance, in a similar quinoline (B57606) derivative, the HOMO and LUMO energies were calculated to be -6.1141 eV and -1.9050 eV, respectively, resulting in an energy gap of 4.2091 eV. nih.govresearchgate.net In these types of structures, the HOMO is often localized over the phenyl ring system, while the LUMO may be distributed across the oxoacetate group, indicating the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties (Illustrative)

Parameter Energy (eV)
EHOMO -6.1141
ELUMO -1.9050
Energy Gap (ΔE) 4.2091

Note: Data is illustrative and based on a structurally similar compound nih.govresearchgate.net.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface uses a color scale to indicate different electrostatic potential regions. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas represent neutral potential.

In compounds containing carbonyl and ester functional groups, the oxygen atoms are expected to be centers of high electron density (red regions), making them potential hydrogen-bond acceptors. Conversely, hydrogen atoms, particularly those on the aromatic ring, would exhibit positive potential (blue regions). rsc.org This analysis helps in understanding the sites where the molecule is most likely to engage in intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of charge delocalization and intramolecular charge transfer, which contribute to molecular stability. uni-muenchen.dewisc.edu The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu

Key interactions often involve the delocalization of lone pair (n) electrons from oxygen atoms into the antibonding (π) orbitals of adjacent carbonyl or phenyl groups (n → π interactions). These delocalizations stabilize the molecule by spreading out electron density. The magnitude of the E(2) energy is proportional to the strength of the interaction. NBO analysis also provides information on the hybridization of atomic orbitals, confirming the Lewis structure and revealing deviations from it due to electronic delocalization. q-chem.com

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal is dictated by a complex network of intermolecular interactions. Understanding these interactions is key to explaining the physical properties of the crystalline material.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative)

Interaction Type Contribution (%)
H···H 53.9
O···H/H···O 28.5
C···H/H···C 11.8
Other 5.8

Note: Data is illustrative and based on a structurally similar compound nih.govresearchgate.net.

While lacking strong hydrogen bond donors, this compound can participate in weak C-H···O hydrogen bonds. In the crystal lattice, hydrogen atoms attached to the ethyl group or the phenyl ring can act as donors, interacting with the electronegative oxygen atoms of the carbonyl and ester groups of neighboring molecules. These C-H···O interactions, though weak, can collectively form extensive networks, such as chains or layers, that play a significant role in stabilizing the crystal structure. nih.govresearchgate.net

Pi-Stacking and Tetrel Bonding Interactions

Non-covalent interactions are crucial in determining the supramolecular architecture in crystals and the binding of molecules to biological targets. For a molecule like this compound, which contains an aromatic system, understanding interactions such as π-stacking and tetrel bonding is fundamental.

Pi-Stacking (π-π stacking): This interaction is a non-covalent attraction between aromatic rings. Since π-electrons are easily polarizable, these interactions are a significant class of non-covalent forces. msstate.edu The nature of π-π interactions has been a subject of extensive study, revealing them to be a unique, quantum-mechanical phenomenon. researchgate.net They are critical in various fields, from materials science, where they influence the crystal structure and charge transport properties of organic electronic materials, to biology, where they stabilize the structure of DNA and proteins. msstate.edu The interaction involves attractive forces that can arise from the interplay of electrostatic and dispersion forces. researchgate.net In this compound, the 4-ethylphenyl ring can participate in π-stacking interactions with other aromatic systems, such as other molecules of itself in a crystal lattice or aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein binding pocket. The geometry of this stacking can vary, including face-to-face, parallel-displaced (slip-stacked), and T-shaped (edge-to-face) arrangements, with the slip-stacked motif being particularly common and energetically favorable. researchgate.net

Tetrel Bonding: A tetrel bond is a non-covalent interaction involving a Group 14 element (like Carbon or Silicon) acting as an electrophilic center (a Lewis acid) that attracts a nucleophilic region (a Lewis base) in another molecule. researchgate.netrsc.org This interaction arises from an electron-density-depleted region, known as a σ-hole or π-hole, on the tetrel atom. researchgate.net The strength of a tetrel bond can be significantly influenced by substituents on the tetrel-containing molecule; electron-withdrawing groups tend to strengthen the interaction. mdpi.com For this compound, the sp2-hybridized carbonyl carbon atoms and the carbon atoms of the phenyl ring could potentially act as tetrel bond donors, particularly if interacting with a strong Lewis base. Although carbon is a first-row element with low polarizability, making it a less common participant in strong tetrel bonds compared to heavier elements like silicon, these interactions can still play a role in molecular recognition and crystal packing. rsc.org

In Silico Modeling for Molecular Interactions and Dynamics

In silico modeling encompasses a variety of computational methods used to simulate and predict molecular behavior, offering powerful insights that complement experimental research. These techniques are particularly valuable in drug discovery and materials science for predicting how a molecule like this compound might interact with a biological target or self-assemble.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a target macromolecule, typically a protein or nucleic acid. nih.govresearchgate.net The primary goal is to predict the structure of the ligand-receptor complex and to estimate the binding affinity, which is often expressed as a scoring function value. researchgate.net This method is instrumental in virtual screening and lead optimization within the drug discovery process. nih.gov

The process generally involves two main steps:

Posing: A search algorithm generates a multitude of possible binding poses of the ligand within the defined binding site of the receptor. nih.gov

Scoring: A scoring function then evaluates each pose, ranking them based on calculated binding energy or affinity. The lowest energy poses are considered the most likely binding modes. youtube.com

For this compound, a docking study would involve preparing its 3D structure and docking it into the active site of a selected protein target. The results would predict its binding orientation and provide a score indicating the strength of the interaction. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues.

Illustrative Molecular Docking Results for a Hypothetical Ligand-Protein Complex

This table represents a hypothetical outcome for a compound like this compound to illustrate typical data generated from a molecular docking simulation. The target protein and residues are for exemplary purposes only.

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compoundCyclooxygenase-2 (COX-2)-8.5TYR 385, ARG 120π-Stacking, Hydrogen Bond
This compoundCyclooxygenase-2 (COX-2)-8.5LEU 352, VAL 523Hydrophobic Interaction
This compoundAldose Reductase-7.9TRP 111, HIS 110π-Stacking, Hydrogen Bond
This compoundAldose Reductase-7.9TYR 48Hydrogen Bond

Molecular Dynamics (MD) Simulations of Compound Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations have become a vital tool in drug discovery for understanding the physical basis of drug-receptor interactions. rowan.edumdpi.com An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles vary with time. nih.gov

This approach provides several key insights:

Stability of the Complex: MD simulations can assess the stability of the ligand-receptor complex predicted by docking. By monitoring parameters like the Root Mean Square Deviation (RMSD), researchers can determine if the ligand remains stably bound in the active site over the simulation period. nih.gov

Conformational Changes: It allows for the observation of conformational changes in both the ligand and the protein upon binding, which are often crucial for biological function.

Role of Solvent: The simulation explicitly includes solvent molecules (usually water), providing a more accurate representation of the biological environment and revealing the role of water in mediating ligand-protein interactions. frontiersin.org

Binding Free Energy Calculation: Advanced MD-based methods can be used to calculate binding free energies with higher accuracy than docking scores.

An MD simulation of this compound bound to a target protein would start with the best-docked pose. The simulation would then reveal how the complex behaves over a period of nanoseconds to microseconds, confirming the stability of key interactions and providing a more refined understanding of the binding mechanism.

Illustrative Molecular Dynamics Simulation Parameters and Outputs

This table provides an example of typical parameters and results from an MD simulation for a hypothetical ligand-protein complex, demonstrating the type of analysis performed.

ParameterValue / DescriptionPurpose
Simulation Time200 nsTo observe the dynamic behavior of the complex over a meaningful timescale.
SystemLigand-Protein complex in a water box with ionsTo simulate a realistic physiological environment.
Force FieldAMBER, CHARMM, GROMOSTo define the potential energy and forces between atoms in the system. nih.gov
RMSD of LigandAverage: 0.2 nmTo assess the stability of the ligand's position in the binding pocket. A low, stable RMSD suggests stable binding.
Key InteractionsHydrogen bond with ARG 120 (95% occupancy)To identify interactions that are consistently maintained throughout the simulation, indicating their importance for binding.

Mechanistic Insights into Biological Activities in Vitro and Non Human Studies

Interaction with Molecular Targets (Enzymes and Receptors)

Direct studies on the interaction of Ethyl 2-(4-ethylphenyl)-2-oxoacetate with specific molecular targets such as enzymes and receptors are not documented in the current scientific literature. However, research on analogous compounds provides a foundation for potential areas of investigation.

Ligand-Protein Interaction Studies

Specific ligand-protein interaction studies for this compound are not available. Computational docking and biophysical studies would be necessary to understand its potential binding modes to various proteins.

Influence on Cellular Signaling Pathways

The effect of this compound on cellular signaling pathways remains uninvestigated. Research on its influence on key signaling cascades is a critical area for future studies to understand its potential cellular effects.

Structure-Activity Relationship (SAR) Investigations

Detailed structure-activity relationship (SAR) studies focusing on the impact of the 4-ethyl substituent on the phenyl ring of ethyl 2-oxoacetate are not available. SAR studies typically require the synthesis and biological evaluation of a series of related compounds to determine the influence of different functional groups on activity.

Impact of Substituents on Biological Potency and Selectivity

Without experimental data on the biological activity of this compound, it is not possible to discuss the impact of the 4-ethyl substituent on its potency and selectivity. Comparative studies with analogs bearing different substituents at the para position of the phenyl ring would be required to establish these relationships.

Correlation of Molecular Features with Specific Biological Effects

A correlation between the molecular features of this compound and any specific biological effects has not been established due to the absence of biological activity data for this compound.

A comprehensive review of available scientific literature reveals a significant lack of specific mechanistic data for the compound This compound corresponding to the detailed biological activities outlined in the request.

Extensive searches for in vitro and non-human studies detailing the specific mechanisms of action for this compound did not yield targeted research findings for the following areas:

Anticancer Activity Mechanisms in Cell Lines: No specific studies detailing how this compound may induce apoptosis, cell cycle arrest, or other anticancer effects in cell lines were found.

Antimicrobial/Antibacterial Action at the Cellular Level: Information regarding the specific cellular or molecular interactions by which this compound might exert antimicrobial or antibacterial effects is not available in the reviewed literature.

Anti-inflammatory Mechanism of Action: There is a lack of published research investigating the pathways through which this compound might produce anti-inflammatory effects, such as the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines.

Neuroprotective Pathway Exploration: Mechanistic studies on any potential neuroprotective effects of this specific compound, including its impact on neuronal pathways or its ability to mitigate oxidative stress in neuronal cells, were not identified.

Metabolic Pathway Modulation: No data is available on whether this compound interacts with or modulates metabolic pathways, such as the activity of enzymes within the Tricarboxylic Acid (TCA) cycle.

Interactions with Lipid Membranes and Proteins: Specific biophysical studies detailing the interactions of this compound with lipid membranes or its binding characteristics with specific proteins are not documented in the available literature.

Due to the absence of specific research data for this compound in these areas, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Applications and Advanced Materials Research

Utilization in Materials Science for Functional Polymers

The incorporation of specific functional groups into polymer chains is a fundamental strategy for designing advanced materials with tailored properties. While direct copolymerization of Ethyl 2-(4-ethylphenyl)-2-oxoacetate is not widely documented, research on structurally similar compounds provides a clear precedent for its potential use in creating functional polymers.

Studies have shown that electrophilic trisubstituted ethylenes, such as alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, can be effectively copolymerized with electron-rich monomers like vinyl acetate (B1210297) through radical initiation. researchgate.netchemrxiv.org For example, ethyl 2-cyano-3-(4-ethylphenyl)-2-propenoate has been successfully prepared and copolymerized. researchgate.net This process allows for the introduction of the aryl group into the polymer backbone, thereby modifying the thermal and mechanical properties of the resulting material. The presence of the 4-ethylphenyl group from a monomer like this compound could impart increased hydrophobicity and alter the glass transition temperature (Tg) of copolymers.

The reactive keto and ester groups of this compound also present opportunities for post-polymerization modification, a key technique in developing functional materials. This allows for the attachment of other molecules or the creation of cross-linking sites within the polymer structure.

Table 1: Research on Structurally Similar Monomers for Functional Polymers

Monomer ClassCo-monomerPolymerization MethodKey FindingReference
Alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoatesVinyl AcetateRadical InitiationSuccessful formation of copolymers with modified thermal properties. researchgate.net
Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoatesVinyl AcetateRadical InitiationCopolymers decompose in two distinct steps, indicating complex thermal behavior. chemrxiv.org
Oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoatesVinyl AcetateRadical InitiationDemonstrates the versatility of Knoevenagel condensation products in polymer synthesis. chemrxiv.orgresearchgate.net

Photochemistry and Photolabile Derivatives

Aryl glyoxylates, the chemical class to which this compound belongs, are known for their photochemical activity. medchemexpress.com The α-keto ester chromophore can absorb UV radiation, promoting the molecule to an excited triplet state that can initiate a variety of chemical reactions. medchemexpress.com This photoreactivity is the basis for its application in developing photolabile materials and derivatives.

Upon irradiation, these compounds can function as Type I photoinitiators, where the molecule undergoes homolytic cleavage between the two carbonyl groups to generate initiating radicals. mdpi.comresearchgate.net These radicals can then trigger the polymerization of photocurable resins, a process widely used in coatings, inks, and 3D printing. mdpi.comgoogle.com The efficiency and properties of these photoinitiators can be tuned by substitutions on the aromatic ring. google.com

Furthermore, the excited triplet carbonyl of ethyl phenylglyoxylate (B1224774) can engage in intermolecular hydrogen abstraction from a donor molecule. medchemexpress.com This leads to radical coupling and cross-linking reactions, a property that can be exploited to modify material surfaces or create hydrogels. medchemexpress.com

A photolabile protecting group (PPG) is a light-sensitive moiety used to mask a functional group on a molecule, which can later be removed by irradiation to release the active molecule in a controlled manner. wikipedia.orguni-konstanz.de This "caging" technique is crucial in synthetic chemistry and for delivering biologically active substances with high spatial and temporal precision. uni-konstanz.de

While nitrobenzyl-based PPGs are common, the photochemical properties of 2-oxo-2-phenylacetates make them suitable for developing alternative photolabile systems. wikipedia.orgresearchgate.net Research has shown that these compounds can undergo a Norrish Type II photofragmentation reaction. researchgate.net This intramolecular reaction pathway can lead to the cleavage of the ester bond and the release of an alcohol—the "pro-molecule"—along with other byproducts. researchgate.net This mechanism allows for the light-induced release of fragrances, drugs, or other active compounds that have been chemically linked to the glyoxylate (B1226380) structure. researchgate.net The ability to trigger this release with light offers a reagent-free method for activation.

In the field of organic electronics, significant research is focused on designing and synthesizing novel donor-acceptor (D-A) molecules for use in organic solar cells (OSCs) and photodetectors. rsc.orgchemistry.kz These materials are characterized by having an electron-rich (donor) part and an electron-poor (acceptor) part linked by a conjugated system. chemistry.kzresearchgate.net This architecture facilitates efficient charge separation upon light absorption, which is the fundamental process for generating electricity in a solar cell.

This compound is not typically a primary component in the active layer of these devices. However, its chemical structure makes it a valuable synthetic precursor for building more complex D-A molecules. rsc.org The aryl ketone functionality can be used as a starting point for various organic reactions, such as Knoevenagel condensation, to extend the conjugation and attach different donor or acceptor moieties. chemistry.kz The ability to synthesize precisely defined D-A structures is critical for tuning the optical and electronic properties of the final material, such as its light absorption range and energy levels, to maximize device efficiency. youtube.com

Research in Agrochemical Development

The search for new, effective, and selective agrochemicals is a continuous effort in agricultural science. Chemical intermediates like this compound are investigated as building blocks for the synthesis of novel herbicides, fungicides, and plant growth regulators. The substituted phenyl ring and the reactive keto-ester group provide a scaffold that can be modified to create a diverse library of candidate compounds for biological screening.

Research into related structures has shown significant biological activity. For instance, a patent for a plant growth regulating composition includes Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate, a compound with a closely related chemical structure. google.com Furthermore, derivatives such as ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetate have been designed, synthesized, and tested for their herbicidal properties. researchgate.net Bioassays revealed that several of these compounds were more effective against certain weeds, like the monocotyledonous barnyard grass, than existing inhibitors at the same concentration. researchgate.net

These findings underscore the potential of the aryl keto-ester template as a foundation for discovering new agrochemicals. By systematically modifying the substituents on the phenyl ring and transforming the keto-ester group, researchers can explore structure-activity relationships to optimize for potency and selectivity against target pests or for desired plant growth effects. The conversion of volatile and unstable agrochemicals into more stable solid-state precursors for controlled, activated release is also an active area of research. nih.gov

Table 2: Related Compounds in Agrochemical Research

Compound NamePotential ApplicationKey Research FindingReference
Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoatePlant Growth RegulationIncluded as an active ingredient in a patented composition for regulating plant growth. google.com
Ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetateHerbicideCertain derivatives showed higher efficacy against barnyard grass than the reference compound IpOHA. researchgate.net
Ethyl Formate (as a precursor)Fumigant (Insecticide/Antimicrobial)Can be converted into a stable, solid-state precursor for controlled, activated release. nih.gov

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